tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18617996
InChI: InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-11-4-6-14(7-5-11)9-15-10-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H
SMILES:
Molecular Formula: C14H27ClN2O2
Molecular Weight: 290.83 g/mol

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride

CAS No.:

Cat. No.: VC18617996

Molecular Formula: C14H27ClN2O2

Molecular Weight: 290.83 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride -

Specification

Molecular Formula C14H27ClN2O2
Molecular Weight 290.83 g/mol
IUPAC Name tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride
Standard InChI InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-11-4-6-14(7-5-11)9-15-10-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H
Standard InChI Key APOXIOCGQCNYFW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CCC2(CC1)CNC2.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Physical Properties

tert-Butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride is a white to off-white crystalline solid at room temperature. Its molecular structure integrates a seven-membered azaspiro[3.5]nonane ring, a tert-butyl carbamate group, and a hydrochloride counterion. Key physical properties include:

PropertyValueSource
Molecular FormulaC14H27ClN2O2\text{C}_{14}\text{H}_{27}\text{ClN}_2\text{O}_2
Molecular Weight290.83 g/mol
IUPAC Nametert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride
Canonical SMILESCC(C)(C)OC(=O)NCC1CCC2(CC1)CNC2.Cl
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
Storage Conditions2–8°C, protected from moisture

The spirocyclic core introduces conformational rigidity, which is advantageous in drug design for optimizing target binding. The hydrochloride salt enhances solubility in aqueous media, facilitating biological testing.

Structural Features and Spectroscopic Data

The compound’s azaspiro[3.5]nonane system consists of a piperidine ring fused to a cyclopropane moiety via a shared nitrogen atom. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spirocyclic protons (δ 1.2–2.8 ppm) and the tert-butyl group (δ 1.4 ppm). Infrared (IR) spectroscopy confirms the presence of the carbamate carbonyl group (νC=O1680cm1\nu_{\text{C=O}} \approx 1680 \, \text{cm}^{-1}) and N–H stretching (νN-H3300cm1\nu_{\text{N-H}} \approx 3300 \, \text{cm}^{-1}).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride involves multi-step reactions, typically starting from readily available piperidine derivatives. A representative protocol, adapted from related spirocyclic carbamates , includes:

  • Spirocyclic Core Formation:

    • Cyclopropanation of a piperidine precursor (e.g., tert-butyl 4-methylenepiperidine-1-carboxylate) using Zn/Cu-mediated ring closure .

    • Reaction conditions: t-BuOMe solvent, 15°C, under nitrogen atmosphere .

  • Carbamate Installation:

    • Treatment with tert-butyl carbamate in the presence of a coupling agent (e.g., DCC).

  • Salt Formation:

    • Acidification with HCl to yield the hydrochloride salt.

Optimization Challenges

Key challenges include low yields during spirocyclization (reported as 15% in analogous syntheses ) and purification difficulties due to the compound’s polar nature. Advances in catalytic methods (e.g., transition-metal catalysis) could improve efficiency.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a versatile intermediate in drug discovery. Its spirocyclic structure mimics bioactive natural products, enabling the development of:

  • CNS Therapeutics: Rigid spirocycles enhance blood-brain barrier penetration.

  • Enzyme Inhibitors: The carbamate group participates in hydrogen bonding with target proteins.

Material Science

In polymer chemistry, the spirocyclic framework contributes to thermally stable resins with applications in coatings and adhesives.

Future Directions

Research should prioritize:

  • Synthetic Methodologies: Developing enantioselective routes for chiral spirocycles.

  • Biological Screening: Evaluating efficacy in neurodegenerative disease models.

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